Pegunigalsidase-alfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

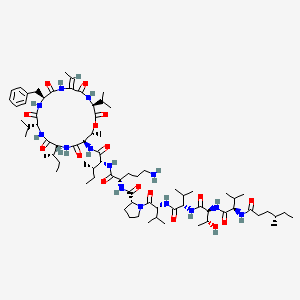

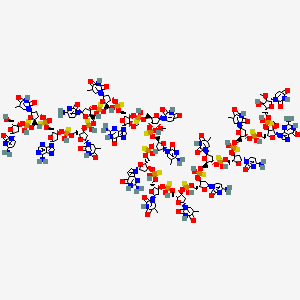

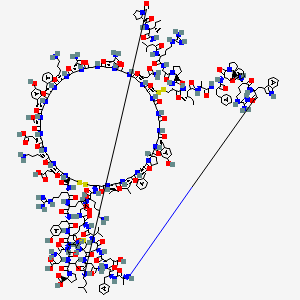

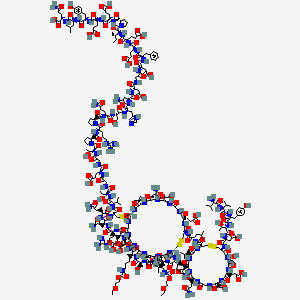

La maladie de Fabry est une maladie génétique rare causée par la déficience de l'enzyme alpha-galactosidase A, conduisant à l'accumulation de globotriaosylcéramide dans divers tissus . La pégunigalsidase alfa est une version chimiquement modifiée de l'enzyme alpha-galactosidase A recombinante exprimée dans des cultures cellulaires végétales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

. Le processus implique les étapes suivantes:

Ingénierie génétique : Le gène codant pour l'alpha-galactosidase A est inséré dans le génome des cellules végétales en utilisant la transformation médiée par Agrobacterium.

Culture cellulaire : Les cellules végétales génétiquement modifiées sont cultivées dans un environnement contrôlé en utilisant des bioréacteurs en polyéthylène à usage unique et flexibles.

Expression et purification des protéines : La protéine exprimée est récoltée à partir des cellules végétales et purifiée en utilisant une série de techniques chromatographiques.

Modification chimique : L'enzyme purifiée est modifiée chimiquement par PEGylation, qui implique la fixation de molécules de polyéthylène glycol (PEG) pour améliorer sa stabilité et sa demi-vie.

Méthodes de production industrielle

La production industrielle de la pégunigalsidase alfa respecte les Bonnes Pratiques de Fabrication (BPF) et implique la culture à grande échelle des cellules végétales génétiquement modifiées dans des bioréacteurs. Le processus de production est conçu pour être évolutif et rentable, en mettant l'accent sur la garantie de la cohérence et de la sécurité du produit .

Analyse Des Réactions Chimiques

Types de réactions

La pégunigalsidase alfa subit principalement des réactions enzymatiques plutôt que des réactions chimiques traditionnelles. L'enzyme catalyse l'hydrolyse du globotriaosylcéramide pour produire de la céramide et du galactose .

Réactifs et conditions communs

L'activité enzymatique de la pégunigalsidase alfa nécessite des conditions spécifiques, notamment:

pH: Activité optimale à un pH légèrement acide (autour de 4,6).

Température: Stabilité aux températures physiologiques (37°C).

Cofacteurs: Présence de cofacteurs et de substrats nécessaires à l'activité enzymatique.

Principaux produits formés

Le principal produit formé par la réaction enzymatique catalysée par la pégunigalsidase alfa est la céramide, avec le galactose .

Applications de recherche scientifique

La pégunigalsidase alfa a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie:

Traitement de la maladie de Fabry : En tant que thérapie de remplacement enzymatique, la pégunigalsidase alfa est utilisée pour réduire l'accumulation de globotriaosylcéramide chez les patients atteints de la maladie de Fabry, atténuant ainsi les symptômes et ralentissant la progression de la maladie.

Études pharmacocinétiques : Des recherches sur la pharmacocinétique de la pégunigalsidase alfa ont montré une stabilité et une demi-vie améliorées par rapport à d'autres thérapies de remplacement enzymatique.

Mécanisme d'action

La pégunigalsidase alfa exerce ses effets en remplaçant l'enzyme alpha-galactosidase A déficiente chez les patients atteints de la maladie de Fabry. L'enzyme catalyse l'hydrolyse du globotriaosylcéramide, réduisant son accumulation dans les tissus . La PEGylation de la pégunigalsidase alfa améliore sa stabilité et prolonge sa demi-vie, permettant une administration moins fréquente . L'enzyme est captée par les cellules par endocytose médiée par des récepteurs et transportée vers les lysosomes, où elle exerce son activité catalytique .

Applications De Recherche Scientifique

Pegunigalsidase alfa has several scientific research applications, particularly in the fields of medicine and biology:

Treatment of Fabry Disease: As an enzyme replacement therapy, pegunigalsidase alfa is used to reduce the accumulation of globotriaosylceramide in patients with Fabry disease, thereby alleviating symptoms and slowing disease progression.

Pharmacokinetic Studies: Research on the pharmacokinetics of pegunigalsidase alfa has shown improved stability and half-life compared to other enzyme replacement therapies.

Clinical Trials: Pegunigalsidase alfa has been evaluated in multiple clinical trials to assess its safety, efficacy, and long-term benefits for patients with Fabry disease.

Mécanisme D'action

Pegunigalsidase alfa exerts its effects by replacing the deficient alpha-galactosidase A enzyme in patients with Fabry disease. The enzyme catalyzes the hydrolysis of globotriaosylceramide, reducing its accumulation in tissues . The PEGylation of pegunigalsidase alfa enhances its stability and prolongs its half-life, allowing for less frequent dosing . The enzyme is taken up by cells through receptor-mediated endocytosis and transported to lysosomes, where it exerts its catalytic activity .

Comparaison Avec Des Composés Similaires

La pégunigalsidase alfa est unique par rapport à d'autres thérapies de remplacement enzymatique pour la maladie de Fabry en raison de sa production à partir de cellules végétales et de sa PEGylation. Des composés similaires comprennent:

Agalsidase alfa: Une forme recombinante d'alpha-galactosidase A produite dans des lignées cellulaires humaines.

Agalsidase bêta: Une autre forme recombinante d'alpha-galactosidase A produite dans des cellules d'ovaires de hamster chinois.

La méthode de production unique et la modification chimique de la pégunigalsidase alfa lui confèrent une stabilité accrue et une activité prolongée, ce qui en fait une option thérapeutique prometteuse pour les patients atteints de la maladie de Fabry .

Propriétés

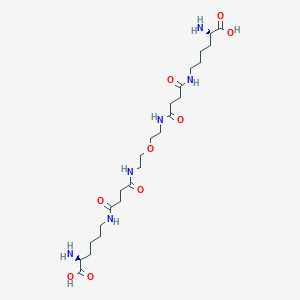

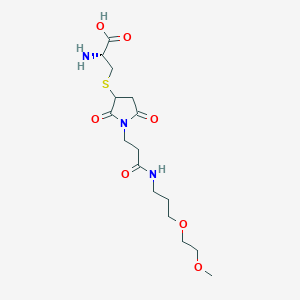

Formule moléculaire |

C24H44N6O9 |

|---|---|

Poids moléculaire |

560.6 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1 |

Clé InChI |

CQPWQUAJPPFCDP-ROUUACIJSA-N |

SMILES isomérique |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

SMILES canonique |

C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)

![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)